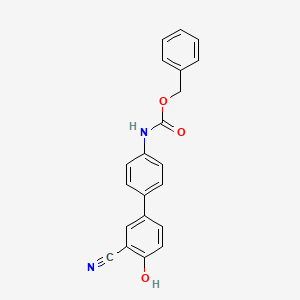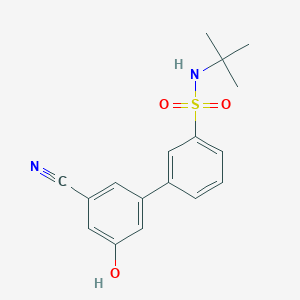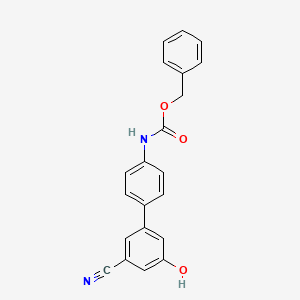
5-(4-Cbz-Aminopheny)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% (5-4CbzAP-3CN) is an organic compound used in various scientific applications. It is a versatile building block for the synthesis of a wide range of compounds, and is used in the synthesis of a variety of pharmaceuticals, dyes, and other materials. 5-4CbzAP-3CN is a highly reactive compound and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and other materials. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds. Furthermore, it has been used in the synthesis of polymers-drug conjugates, which are used in the delivery of drugs to specific sites in the body.
Wirkmechanismus
The mechanism of action of 5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% is not well understood. However, it is known that the compound is highly reactive and can undergo a variety of chemical reactions. It is also known that the compound can form complexes with other molecules, which can result in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% are still not well understood. However, some studies have suggested that the compound may have some anti-inflammatory and anti-tumor properties. In addition, the compound has been shown to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for the synthesis of a wide range of compounds. In addition, it is relatively inexpensive and can be readily obtained from chemical suppliers. However, the compound is also highly toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-Cbz-Aminopheny)-3-cyanophenol, 95%. One possibility is to explore the compound’s potential for use in drug delivery systems. Another potential area of research is to study the compound’s biochemical and physiological effects in greater detail. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of a variety of materials. Finally, further studies could be conducted to explore the compound’s potential for use in the synthesis of peptides and peptidomimetics.
Synthesemethoden
5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% can be synthesized in a two-step synthesis. The first step involves the reaction of 4-cyanobenzyl amine with 4-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces 4-cyanobenzyl-4-chlorobenzaldehyde. The second step involves the reaction of 4-cyanobenzyl-4-chlorobenzaldehyde with sodium hydroxide in the presence of a base catalyst. This reaction produces 5-(4-Cbz-Aminopheny)-3-cyanophenol, 95% as the main product.
Eigenschaften
IUPAC Name |
benzyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-13-16-10-18(12-20(24)11-16)17-6-8-19(9-7-17)23-21(25)26-14-15-4-2-1-3-5-15/h1-12,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFICKGKMDYNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-3-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

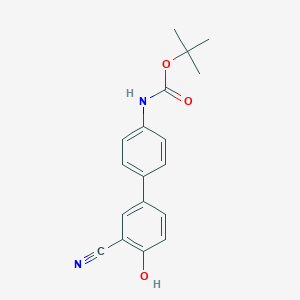
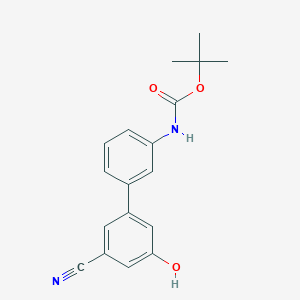
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)



